![molecular formula C11H14BBrFNO2 B8263577 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8263577.png)
2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with bromine, fluorine, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Bromination: The starting material, 5-fluoro-2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Borylation: The brominated intermediate is then subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 2-amino-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Cross-Coupling Reactions: The major products are biaryl compounds formed by coupling with aryl halides or vinyl halides.
Scientific Research Applications
Synthesis and Reactivity
The compound is notable for its reactivity in various organic reactions due to the presence of both bromine and fluorine substituents on the pyridine ring. These halogen atoms facilitate several types of reactions:
Metal-Catalyzed Cross-Coupling Reactions
The compound can participate in metal-catalyzed cross-coupling reactions such as:
- Suzuki Coupling : Utilized for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides.
- Stille Coupling : Involves the coupling of organotin reagents with aryl halides.
These reactions are essential in synthesizing complex organic molecules and pharmaceuticals.
Nucleophilic Substitution
The bromine atom serves as a leaving group in nucleophilic substitution reactions. This property allows for the introduction of various nucleophiles such as amines or thiols, enabling the formation of diverse derivatives.
Pharmaceutical Development
The compound's structure makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against various diseases.
Case Study: Antiviral Compounds
Research has indicated that derivatives of this compound exhibit activity against viral targets. For instance, compounds synthesized through metal-catalyzed reactions have shown promise as inhibitors for enzymes related to viral replication.
Table 1: Comparison of Reaction Types Involving 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reaction Type | Description | Key Advantages |
---|---|---|
Suzuki Coupling | Forms C-C bonds with boronic acids | High yields and selectivity |
Stille Coupling | Couples organotin reagents with aryl halides | Versatile and applicable to various substrates |
Nucleophilic Substitution | Substitutes bromine with nucleophiles | Allows for functional group diversification |
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 6-Fluoropyridine-3-boronic Acid Pinacol Ester
Uniqueness
2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which enhances its reactivity and allows for selective functionalization. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides stability and facilitates its use in cross-coupling reactions .
Biological Activity
2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14BBrFNO
- Molecular Weight : 336.39 g/mol
- CAS Number : 2223033-31-4
The compound features a pyridine ring substituted with bromine and fluorine atoms and a dioxaborolane moiety, which is crucial for its biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cellular signaling pathways. Notably, studies have shown that such compounds can inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a significant role in various cellular processes including metabolism and cell proliferation .
Inhibitory Effects
- GSK-3β Inhibition :
- Anti-inflammatory Activity :
Efficacy in Assays
The following table summarizes key findings from various assays evaluating the biological activity of this compound:
Assay Type | Target | IC50 Value | Notes |
---|---|---|---|
GSK-3β Inhibition | GSK-3β | 8 nM | Potent inhibitor with therapeutic potential |
Anti-inflammatory Activity | IL-6 Production | N/A | Significant reduction observed |
Cytotoxicity | HT-22/BV2 Cells | >1000 nM | Low cytotoxicity at therapeutic concentrations |
Case Studies
- Neurodegenerative Disease Models :
- Cancer Cell Lines :
Properties
IUPAC Name |
2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYZHZMIIPCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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